3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
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Description
“3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine” is a derivative of Bicyclo[1.1.1]pentane (BCP), a highly strained molecule . BCP derivatives have been extensively investigated in materials science and drug discovery . They are valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The BCP motif adds three-dimensional character and saturation to compounds .
Synthesis Analysis
The synthesis of BCP derivatives has been addressed in multiple reviews . Two most practical and scalable methods have emerged: carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . A method to convert the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry has also been reported .Molecular Structure Analysis
The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . The BCP motif adds three-dimensional character to compounds . The fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound more developable .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCP derivatives include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . A method involving the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane has also been described .Physical and Chemical Properties Analysis
The physical and chemical properties of BCP derivatives have been found to correlate positively with clinical success . They often exhibit improved solubility, potency, and metabolic stability .Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-10-4-2-9(3-5-10)11-6-12(13,7-11)8-11/h2-5H,6-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJCSYCTJLJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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